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Compound Name: Tripropylborane

Cat. No.: B075235 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tripropylborane, an organoboron compound with the chemical formula (C₃H₇)₃B,

is a versatile reagent in modern organic synthesis.[1] As a member of the trialkylborane family,

it is a colorless liquid that is pyrophoric and reactive towards water and alcohols.[1][2] Its utility

stems from the unique reactivity of the boron-carbon bond, which, despite being largely

covalent, possesses significant Lewis acidity at the boron center and can participate in both

ionic and radical pathways.[2] This dual reactivity makes tripropylborane a valuable tool for a

range of chemical transformations, including hydroboration-oxidation, radical-initiated C-C bond

formation, and as a catalyst in specific reactions. These notes provide an overview of its key

applications, complete with experimental protocols and quantitative data.

Application 1: Synthesis of Primary Alcohols via
Hydroboration-Oxidation
One of the most fundamental applications of boranes is the hydroboration-oxidation of alkenes,

a reaction that provides a powerful method for the anti-Markovnikov hydration of double bonds.

[3] When borane (BH₃) is reacted with three equivalents of a terminal alkene like propene,

tripropylborane is formed as a key intermediate. Subsequent oxidation of this intermediate,

typically with alkaline hydrogen peroxide, yields the corresponding primary alcohol with high

regioselectivity.[4][5] The overall transformation constitutes a syn-addition of water across the

alkene.[6]
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Logical Workflow: Hydroboration-Oxidation

Step 1: Hydroboration

Step 2: Oxidation

Alkene (Propene)

Tripropylborane (Intermediate)

Borane (BH3 • THF)

H2O2, NaOH

Primary Alcohol (1-Propanol) Borate Salt (Byproduct)

Click to download full resolution via product page

Caption: Workflow for the two-step hydroboration-oxidation of an alkene.

Quantitative Data: Hydroboration-Oxidation of Terminal
Alkenes
The hydroboration-oxidation sequence is known for its high yields and excellent regioselectivity

for producing primary alcohols from terminal alkenes.[4]
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Alkene Product
Hydroborati
ng Agent

Oxidation
Conditions

Yield (%) Reference

1-Hexene 1-Hexanol BH₃ in THF
3N NaOH,

30% H₂O₂
~85-90 [4]

1-Octene 1-Octanol
Disiamylbora

ne

3N NaOH,

30% H₂O₂
93 [4]

Propene 1-Propanol BH₃ in THF NaOH, H₂O₂ High (Typical) [3]

Note: The protocol for 1-hexanol involves the in-situ formation of trihexylborane, which is

analogous to tripropylborane.

Experimental Protocol: Synthesis of 1-Propanol from
Propene
This protocol describes the in situ generation of tripropylborane from propene, followed by

oxidation to 1-propanol.

Materials:

Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution

Propene gas

Anhydrous tetrahydrofuran (THF)

Sodium hydroxide (NaOH), 3 M aqueous solution

Hydrogen peroxide (H₂O₂), 30% aqueous solution

Nitrogen gas (inert atmosphere)

Procedure:

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a gas inlet adapter, a thermometer, and a condenser under a nitrogen atmosphere.
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Hydroboration:

To the flask, add 100 mL of a 1.0 M solution of BH₃•THF (0.1 mol BH₃).

Cool the solution to 0-5 °C using an ice bath.

Bubble propene gas (0.3 mol) through the solution at a rate that maintains the reaction

temperature below 10 °C. The formation of the tripropylborane intermediate occurs.[4]

After the addition is complete, allow the mixture to stir at room temperature for 1 hour to

ensure the reaction goes to completion.

Oxidation:

Cool the reaction mixture back to 0-5 °C.

Slowly add 35 mL of 3 M NaOH solution (0.105 mol), ensuring the temperature does not

exceed 30 °C.[4]

Carefully add 35 mL of 30% H₂O₂ (0.34 mol) dropwise, maintaining the temperature

between 30-40 °C with cooling.[4]

After the addition is complete, remove the ice bath and stir the mixture at room

temperature for an additional 1-2 hours.

Workup:

Pour the mixture into 100 mL of water and separate the organic layer.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield 1-propanol.

Application 2: Radical-Mediated Carbon-Carbon
Bond Formation
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Trialkylboranes, including tripropylborane, serve as excellent initiators for radical reactions

under mild conditions.[7] In the presence of a small amount of oxygen (air), a B-C bond

undergoes homolytic cleavage to generate an alkyl radical (e.g., a propyl radical) and a

borinate radical.[8][9] This initiation method avoids the use of heat or UV light, making it

suitable for thermally sensitive substrates.[7] The generated alkyl radical can then participate in

a variety of transformations, such as conjugate additions and halogenations.

Mechanism: Radical Initiation and Conjugate Addition

Initiation

Propagation

Tripropylborane
(Pr3B)

Propyl Radical
(Pr•)

Homolysis

Peroxy Radical
(Pr2BOO•)

Oxygen (O2)

α,β-Unsaturated Carbonyl
(Enone)

Enolate Radical

Addition

Conjugate Adduct

H-atom transfer
or further reaction
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Caption: Tripropylborane as a radical initiator for conjugate addition.

Quantitative Data: Trialkylborane-Initiated Radical
Reactions
While specific data for tripropylborane is less common in literature, data for the closely related

triethylborane is abundant and demonstrates the efficiency of this method.

Radical
Precursor

Substrate
Initiator
System

Product
Type

Yield (%) Reference

t-Butyl iodide
(E)-β-

Nitrostyrene
Et₃B / Air trans-Alkene 92 [10]

Cyclohexyl

iodide

(E)-β-

Nitrostyrene
Et₃B / Air trans-Alkene 85 [10]

Alkyl Iodides Various R₃B / O₂
Alkylated

Products

Generally

High
[7][8]

Experimental Protocol: Radical Conjugate Addition to an
Enone
This protocol is a general method for the 1,4-addition of an alkyl group to an α,β-unsaturated

carbonyl, initiated by tripropylborane.

Materials:

Alkyl halide (e.g., isopropyl iodide)

α,β-Unsaturated carbonyl (e.g., cyclohexenone)

Tripropylborane, 1.0 M solution in THF

Anhydrous solvent (e.g., THF or benzene)

Air (via a syringe needle)
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Procedure:

Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the α,β-unsaturated

carbonyl (1.0 mmol) and the alkyl halide (1.5 mmol) in the anhydrous solvent (10 mL).

Initiation:

Slowly add the tripropylborane solution (1.2 mL, 1.2 mmol) to the stirred reaction mixture

at room temperature.

Introduce a slow stream of air into the reaction mixture via a syringe needle submerged in

the solution. The reaction is often exothermic and may require cooling.

Monitor the reaction progress by TLC or GC. The reaction is typically complete within a

few hours.

Workup:

Once the starting material is consumed, quench the reaction by opening the flask to the air

for 30 minutes to oxidize any remaining borane.

Add water (20 mL) and extract the mixture with diethyl ether (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate.

Purify the crude product by flash column chromatography to obtain the 1,4-adduct.

Application 3: Lewis Acid Catalysis and "Ate"
Complex Formation
The empty p-orbital on the boron atom of tripropylborane makes it an effective Lewis acid.[2]

This property allows it to activate substrates and catalyze certain reactions, such as reductions

and hydrosilylations, although more sterically hindered or electron-deficient boranes are often

used for these purposes.[11][12][13]
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Furthermore, tripropylborane can react with nucleophiles to form tetracoordinate

organoborate anions, known as "ate" complexes.[2] These complexes are significantly more

nucleophilic than the parent trialkylborane. This transformation is a key step in many reactions

that involve the transfer of a propyl group from boron to an electrophilic center, enabling a wide

range of C-C and carbon-heteroatom bond-forming reactions.[2]

General Reactivity Pathways

Lewis Acid Pathway

'Ate' Complex Pathway
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[Pr3B-Base]Coordination

Tetracoordinate Borate
('Ate' Complex)

[Pr3B-Nu]-
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(Nu-) 1,2-Migration Product

Reaction with
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Caption: Dual reactivity modes of tripropylborane as a Lewis acid and precursor to 'ate'

complexes.

Safety Information: Tripropylborane is a flammable liquid that can ignite spontaneously in air.

It is irritating to the skin, eyes, and respiratory tract.[1] All manipulations should be conducted

under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[1]

Appropriate personal protective equipment, including safety glasses, flame-resistant lab coat,

and gloves, must be worn.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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